1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a Grignard reaction or other organometallic methods, where cyclopropyl magnesium bromide reacts with the intermediate compound.
Pyridinyl Group Incorporation: The pyridin-3-yl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antifungal, or anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other proteins.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The benzyl and pyridinyl groups may enhance binding affinity and specificity, while the cyclopropyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 1-(2-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 1-(2-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness: 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups on the benzyl moiety can enhance its reactivity and binding interactions, while the cyclopropyl group can influence its metabolic stability and pharmacokinetics.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-4-1-5-15(19)13(14)10-22-17(24)23(12-6-7-12)16(21-22)11-3-2-8-20-9-11/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXOKSUTAWZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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